molecular formula C15H15Cl2N3O2S B5985978 N-(2,5-DICHLOROPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

N-(2,5-DICHLOROPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

Cat. No.: B5985978
M. Wt: 372.3 g/mol
InChI Key: CQPZBNYJIKSGPN-UHFFFAOYSA-N
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Description

This compound features a dichlorophenylacetamide scaffold linked via a sulfanyl group to a 6-oxo-4-propyl-1,6-dihydropyrimidinyl moiety. Such structural features are common in agrochemicals and pharmaceuticals, where substituent variations modulate bioactivity and physicochemical properties .

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O2S/c1-2-3-10-7-13(21)20-15(18-10)23-8-14(22)19-12-6-9(16)4-5-11(12)17/h4-7H,2-3,8H2,1H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPZBNYJIKSGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DICHLOROPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Pyrimidinyl Intermediate: The pyrimidinyl group can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidinyl intermediate with a suitable thiol compound.

    Attachment of the Dichlorophenyl Group: The final step involves the coupling of the dichlorophenyl group to the thioether-linked pyrimidinyl intermediate using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DICHLOROPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidinyl ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-DICHLOROPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinyl Sulfanyl Acetamide Derivatives

2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide
  • Structure : Differs in the pyrimidinyl substituent (methyl at position 4 vs. propyl) and dichlorophenyl substitution pattern (2,3- vs. 2,5-dichloro).
  • Synthesis : Yield 80%, mp 230°C, with NMR data confirming the thioacetamide linkage and pyrimidinyl resonance .
  • The 2,3-dichlorophenyl configuration alters electronic effects and steric interactions at the binding site.
2-[(5-Acetamido-4-Hydroxy-6-Oxo-1H-Pyrimidin-2-yl)Sulfanyl]-N-(2-Methyl-5-Sulfamoylphenyl)Acetamide
  • Structure : Features additional hydrogen-bonding groups (4-hydroxy, 5-acetamido) and a sulfamoylphenyl substituent .
  • The sulfamoyl group introduces ionizable character, contrasting with the nonpolar dichlorophenyl group in the target compound.

Benzothiazole-Based Acetamides

Compounds like N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-Dichlorophenyl)Acetamide (EP 3 348 550A1) :

  • Structural Divergence : Replaces the pyrimidinyl-sulfanyl group with a benzothiazole ring.
  • Electronic Effects : The trifluoromethyl group increases electron-withdrawing properties, while benzothiazole’s aromatic system may enhance π-π stacking interactions. The 3,4-dichlorophenyl substitution offers distinct steric and electronic profiles compared to 2,5-dichloro.

Dichlorophenyl Derivatives in Agrochemicals

  • Etobenzanid (N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)Benzamide) : A herbicide with a benzamide core instead of acetamide and ethoxymethoxy substituents .
  • Comparison : The ethoxymethoxy group improves soil mobility, whereas the pyrimidinyl-sulfanyl group in the target compound may enhance binding to enzymatic targets via sulfur-mediated interactions.

Key Data Tables

Table 2: Functional Group Impact on Properties

Group/Substituent Role in Target Compound Comparison with Analogs
2,5-Dichlorophenyl Hydrophobicity, halogen bonding 2,3-Dichloro (less symmetric), 3,4-Dichloro (broader steric hindrance)
4-Propyl Pyrimidinyl Lipophilicity, conformational flexibility 4-Methyl (lower bulk), 5-Acetamido (hydrogen bonding)
Sulfanyl Linker Sulfur-mediated interactions Benzothiazole (rigid aromatic system)

Research Findings and Implications

  • Hydrogen Bonding: The target compound’s 6-oxo group may act as a hydrogen-bond acceptor, similar to 4-hydroxy/6-oxo groups in ’s analog.
  • Biological Relevance : Dichlorophenyl and pyrimidinyl motifs are prevalent in herbicides and kinase inhibitors. The propyl chain may optimize binding pocket occupancy in target enzymes, as seen in agrochemical SAR studies .

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